![molecular formula C12H10ClNO2 B1344907 (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-42-5](/img/structure/B1344907.png)
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one
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Description
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one, also known as CMMB, is a synthetic organic compound belonging to the isoxazole family. It is a colorless, crystalline solid with a molecular weight of 256.7 g/mol. CMMB is soluble in organic solvents and has a melting point of 76-78 °C. It has been used in various scientific research applications, such as in the study of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and in laboratory experiments.
Scientific Research Applications
Green and Efficient Synthesis
Pourmousavi et al. (2018) detailed a green and efficient synthesis process for isoxazol-5(4H)-one derivatives, including (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one, emphasizing the use of water as a solvent and antimony trichloride as a catalyst. This method offers advantages such as mild conditions, environmental friendliness, and high yields, demonstrating the compound's relevance in sustainable chemistry practices (Pourmousavi et al., 2018).
Crystallographic and Theoretical Studies
Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds, providing insight into the structural configurations and electronic properties of such molecules. Their research aids in understanding the molecular basis of the applications of isoxazol-5(4H)-one derivatives (Brancatelli et al., 2011).
Photoredox Catalysis and Larvicidal Activity
Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through organic photoredox catalysis. They also investigated the larvicidal activity of these compounds, indicating their potential in developing environmentally friendly pest control solutions (Sampaio et al., 2023).
Catalytic Synthesis Approaches
Mosallanezhad and Kiyani (2019) discussed the synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones catalyzed by salicylic acid in water, highlighting a green approach towards the production of these compounds. Their work showcases the potential of using readily available catalysts to synthesize structurally diverse isoxazol-5(4H)-one derivatives with various applications (Mosallanezhad and Kiyani, 2019).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-methylphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-3-2-4-9(5-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTKBSNJTMBFQS-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one |
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